molecular formula C14H14N4O2S B5752747 Ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate

Ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate

Cat. No.: B5752747
M. Wt: 302.35 g/mol
InChI Key: YKQQWXLPKLWLPH-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyrazine ring attached to a benzoate moiety through a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with pyrazine-2-carbothioamide under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: A precursor in the synthesis of the target compound.

    Pyrazine-2-carbothioamide: Another precursor used in the synthesis.

    Ethyl 4-(pyrazin-2-ylamino)benzoate: A structurally similar compound lacking the carbamothioyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-(pyrazin-2-ylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-20-13(19)10-3-5-11(6-4-10)17-14(21)18-12-9-15-7-8-16-12/h3-9H,2H2,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQQWXLPKLWLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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